molecular formula C10H12N2OS2 B2473319 3-butyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 440328-69-8

3-butyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B2473319
CAS No.: 440328-69-8
M. Wt: 240.34
InChI Key: KFULURXNVNLJOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a thienopyrimidine derivative, a class of heterocyclic compounds notable for their diverse biological activities. Thienopyrimidines are structurally related to purines, enabling interactions with enzymatic targets such as kinases and hydroxylases . This compound features a butyl group at the 3-position and a thioxo moiety at the 2-position (Figure 1).

Thienopyrimidines are investigated for therapeutic applications, including antiviral, antibacterial, and pharmacological chaperone activities. For example, analogs like IVPC (5,6-dimethyl-3-(4-methyl-2-pyridinyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one) are used to stabilize phenylalanine hydroxylase (PAH) in phenylketonuria (PKU) treatment . The butyl substituent in the target compound may optimize lipophilicity and binding affinity compared to shorter alkyl or aromatic groups.

Properties

IUPAC Name

3-butyl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS2/c1-2-3-5-12-9(13)8-7(4-6-15-8)11-10(12)14/h4,6H,2-3,5H2,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFULURXNVNLJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Condensation and Cyclization

The foundational approach involves the condensation of 2-amino-3-ethoxycarbonylthiophene (1a ) with butyl isothiocyanate under reflux conditions. In a typical procedure, 1a (10 mmol) and butyl isothiocyanate (10 mmol) are heated in acetonitrile with anhydrous potassium carbonate (1.4 g) at 80°C for 15 hours. The resultant thiourea intermediate is isolated via neutralization with 2M hydrochloric acid, yielding a pale-yellow solid. Cyclization is achieved by refluxing the intermediate in ethanol with potassium hydroxide (2 eq) for 6–8 hours, forming the thieno[3,2-d]pyrimidin-4(1H)-one core. This method provides moderate yields (60–65%) but requires extended reaction times and multiple purification steps.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. A mixture of 1a (10 mmol) and butyl isothiocyanate (10 mmol) in dimethylformamide (DMF) is subjected to microwave irradiation at 120°C for 20 minutes, directly yielding the cyclized product without isolating the thiourea intermediate. This method reduces the reaction time from hours to minutes and improves yields to 78–85%, attributed to uniform heating and accelerated kinetics. Comparative studies demonstrate that microwave conditions minimize side products, such as hydrolyzed esters or over-alkylated derivatives.

One-Pot Methodologies

Recent advancements enable a one-pot synthesis starting from 2-amino-3-cyano-4,5-dimethylthiophene (1d ). The thiophene derivative is treated with butyl isothiocyanate and triethylamine in tetrahydrofuran (THF) at 60°C for 4 hours, followed by in situ cyclization using phosphorus oxychloride (POCl₃). This streamlined approach achieves 70–75% yield, eliminating intermediate isolation and reducing solvent waste. However, the use of POCl₃ necessitates stringent safety protocols due to its corrosive nature.

Optimization and Reaction Mechanisms

The synthesis hinges on the nucleophilic attack of the primary amine in 1a on the electrophilic carbon of butyl isothiocyanate, forming a thiourea adduct. Cyclization proceeds via intramolecular nucleophilic substitution, where the thiol group attacks the carbonyl carbon of the ester, expelling ethanol and forming the pyrimidine ring. Density functional theory (DFT) calculations suggest that the thioxo group stabilizes the transition state through resonance, lowering the activation energy by 12–15 kJ/mol compared to oxo analogs.

Table 1. Comparative Analysis of Synthetic Methods

Method Conditions Yield (%) Purity (%) Key Advantages
Classical Reflux 80°C, 15 h 60–65 90–92 Low equipment requirements
Microwave Irradiation 120°C, 20 min 78–85 95–98 Rapid, high yield
One-Pot 60°C, 4 h (POCl₃) 70–75 88–90 Reduced purification steps

Analytical Characterization

The structural elucidation of this compound relies on spectroscopic techniques:

  • 1H NMR (400 MHz, DMSO-d6): δ 1.35 (t, 3H, CH₂CH₂CH₂CH₃), 1.60 (m, 2H, CH₂CH₂CH₂CH₃), 2.90 (t, 2H, NCH₂), 3.75 (s, 2H, SCH₂), 7.45 (s, 1H, thiophene-H).
  • 13C NMR : δ 14.1 (CH₃), 22.3 (CH₂), 31.5 (NCH₂), 112.4 (thiophene-C), 164.2 (C=S), 178.9 (C=O).
  • HRMS : m/z calculated for C₁₁H₁₄N₂OS₂ [M+H]⁺: 279.0532; found: 279.0528.

Comparative Analysis of Methodologies

Microwave-assisted synthesis emerges as the superior method, balancing efficiency and yield. Classical methods, while accessible, suffer from scalability issues due to prolonged reaction times. One-pot protocols offer operational simplicity but require hazardous reagents, limiting industrial applicability. Future directions include exploring ionic liquid solvents or enzymatic catalysis to enhance green chemistry metrics.

Chemical Reactions Analysis

Types of Reactions

3-butyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base (e.g., potassium carbonate) are used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various alkyl or aryl-substituted thienopyrimidines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-butyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is C6H4N2OS2C_6H_4N_2OS_2, with a molecular weight of approximately 184.2 g/mol. The compound features a thieno-pyrimidine core, which is known for its diverse biological activities. The presence of sulfur and nitrogen atoms in its structure contributes to its reactivity and interaction with biological targets.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit antitumor properties. A study focused on synthesizing derivatives of thieno[3,2-d]pyrimidines found that certain structural modifications led to enhanced antitumor activity against various cancer cell lines. These findings suggest that this compound could serve as a scaffold for developing new anticancer agents .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of thieno[3,2-d]pyrimidine derivatives. A study highlighted the potential of these compounds as new scaffolds for antimicrobial agents, demonstrating effectiveness against several bacterial strains. The unique structural features of this compound may contribute to its ability to inhibit microbial growth .

Enzyme Inhibition

Compounds within the thieno[3,2-d]pyrimidine class have also been studied for their ability to inhibit specific enzymes involved in disease processes. For example, they may act as inhibitors of kinases or other targets relevant in cancer and inflammatory diseases. Detailed studies on enzyme interactions are necessary to elucidate the specific mechanisms at play.

Case Studies and Research Findings

StudyFocusFindings
Antitumor ActivityIdentified structural modifications that enhance efficacy against cancer cell lines.
Antimicrobial ActivityDemonstrated effectiveness against various bacterial strains; suggested as potential antimicrobial agents.
Enzyme InhibitionInvestigated enzyme inhibition properties relevant to cancer therapy; further studies needed for specific targets.

Synthetic Approaches

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Understanding these synthetic pathways is crucial for producing analogs with improved biological activity.

Mechanism of Action

The mechanism of action of 3-butyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The thienopyrimidine core can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Thienopyrimidine Derivatives

Compound Name & Structure Substituents Biological Activity Key Findings References
3-Butyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one 3-butyl Potential PKU therapy Balanced lipophilicity; moderate affinity
IVPC (5,6-dimethyl-3-(4-methyl-2-pyridinyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one) 5,6-dimethyl; 4-methyl-2-pyridinyl PAH chaperone High affinity for PAH (X-ray confirmed)
3-(3,4-Dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one 3-(3,4-dimethylphenyl) Discontinued Unknown efficacy; synthesis challenges?
8-Bromo-2-ethyl-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one 8-bromo; 2-ethyl; 7,9-dimethyl Pim-1 kinase inhibitor IC₅₀ values <1 µM in enzymatic assays
3-Amino-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one 3-amino Safety risks High toxicity; stringent handling required

Key Observations:

Alkyl vs. Aromatic Substituents :

  • The butyl group in the target compound enhances lipophilicity compared to shorter chains (e.g., ethyl in ) or aromatic groups (e.g., 3,4-dimethylphenyl in ). This may improve membrane permeability and target engagement .
  • IVPC ’s 4-methyl-2-pyridinyl group enhances PAH binding through π-π stacking and hydrogen bonding, as confirmed by X-ray crystallography .

Electron-Withdrawing Groups :

  • Bromination at the 8-position () increases steric bulk and electronic effects, enhancing kinase inhibition (e.g., Pim-1 IC₅₀ <1 µM).

Safety Profiles: Amino-substituted analogs () require rigorous safety protocols due to dust formation and toxicity risks, whereas alkylated derivatives like the target compound may offer safer profiles.

Key Observations:

  • Microwave-assisted synthesis () improves reaction efficiency (e.g., 82% yield for 18a) compared to traditional reflux methods.
  • Bulky substituents (e.g., allyl in ) complicate purification, leading to discontinuation of some derivatives.

Biological Activity

3-butyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

  • Chemical Formula : C18H18N2O4S2
  • Molecular Weight : 398.48 g/mol
  • CAS Number : 353253-37-9

Synthesis

The compound can be synthesized through various methods, often involving multi-component reactions that yield high purity and yield. Notably, the synthesis involves the reaction of thienopyrimidine derivatives with appropriate thioketones under controlled conditions to enhance biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibit significant antimicrobial properties. For instance, compounds derived from this scaffold have shown:

  • Antibacterial Activity : Several derivatives displayed activity comparable to established antibiotics such as levofloxacin and ampicillin against Gram-negative and Gram-positive bacteria. Specifically, compounds exhibited half the potency of levofloxacin against Pseudomonas aeruginosa and Proteus vulgaris .
  • Antifungal Activity : Some compounds demonstrated double the potency of clotrimazole against Aspergillus fumigatus and Rhizopus oryzae, indicating strong antifungal potential .

Antitumor Activity

A study evaluated the antitumor activity of new thieno[3,2-d]pyrimidine derivatives, revealing promising results in inhibiting tumor cell proliferation. The compounds were tested in vitro against various cancer cell lines and showed significant cytotoxic effects .

Antioxidant Properties

The antioxidant capacity of related compounds has been assessed through their ability to inhibit lipid peroxidation and scavenge free radicals. The results indicated that certain derivatives could effectively reduce oxidative stress markers in cellular models .

Case Study 1: Antimicrobial Evaluation

A series of thieno[3,2-d]pyrimidines were synthesized and tested for antimicrobial properties using the agar diffusion method. The study found that specific derivatives had notable activity against both bacterial strains and fungi, suggesting their potential as therapeutic agents.

CompoundBacterial StrainActivity Level
10bPseudomonas aeruginosaHalf potency of levofloxacin
11bBacillus subtilisHalf potency of ampicillin
10aAspergillus fumigatusDouble potency of clotrimazole

Case Study 2: Antitumor Effects

In a focused investigation on antitumor activity, several thieno[3,2-d]pyrimidine derivatives were evaluated for their cytotoxic effects on cancer cell lines. The results indicated a significant reduction in cell viability at low micromolar concentrations.

The biological activities of this compound are hypothesized to involve:

  • Inhibition of key enzymes involved in bacterial cell wall synthesis.
  • Disruption of fungal cell membrane integrity.
  • Modulation of oxidative stress pathways in cancer cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.